molecular formula C10H6BrNO2 B15261233 7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

Cat. No.: B15261233
M. Wt: 252.06 g/mol
InChI Key: AWHWELWZRGMBNZ-UHFFFAOYSA-N
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Description

7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position, a carbonitrile group at the 3rd position, and a ketone group at the 1st position of the benzopyran ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-4-hydroxycoumarin with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at room temperature, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
  • 7-Bromo-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
  • 7-Bromo-4-(bromomethyl)-2-methylindole

Uniqueness

7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a carbonitrile and a ketone group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications[5][5].

Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

7-bromo-1-oxo-3,4-dihydroisochromene-3-carbonitrile

InChI

InChI=1S/C10H6BrNO2/c11-7-2-1-6-3-8(5-12)14-10(13)9(6)4-7/h1-2,4,8H,3H2

InChI Key

AWHWELWZRGMBNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)Br)C#N

Origin of Product

United States

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